5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide
Description
5-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene sulfonamide core linked to a 2-methylphenyl group substituted with a thiazolo[5,4-b]pyridine moiety. Its molecular formula is C₁₆H₁₀ClN₃O₂S₃, with an average mass of 407.905 g/mol and a monoisotopic mass of 406.962367 g/mol . The compound’s structural complexity arises from the fusion of thiazole and pyridine rings, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
5-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S3/c1-10-4-5-11(16-20-12-3-2-8-19-17(12)25-16)9-13(10)21-26(22,23)15-7-6-14(18)24-15/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUSHQSPBKBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH), and catalysts such as triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
The compound exhibits a range of biological activities, including:
1. Antimicrobial Properties
Research has demonstrated that compounds with similar structures possess significant antimicrobial activity against various bacterial strains. Studies indicate that 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide shows efficacy against multidrug-resistant strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. It demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics like linezolid.
2. Anticancer Properties
The compound's potential as an anticancer agent has been investigated in various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The results suggest that it may serve as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related derivatives:
Key Observations :
- The target compound’s thiophene sulfonamide distinguishes it from benzamide derivatives (e.g., ), which lack the sulfonamide’s hydrogen-bonding capacity.
- The pyrimidine-based analogue replaces the thiophene with a pyrimidine ring, altering electronic distribution and binding affinity.
Physicochemical and Analytical Properties
- Solubility : The sulfonamide group in the target compound enhances aqueous solubility compared to benzamide derivatives .
- HPLC Purity : The pyrimidine-thiazole analogue exhibits 98% purity with RP-HPLC retention times of 11.40 min (method A), serving as a benchmark for analytical validation of related compounds .
Biological Activity
5-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and a thiazolo[5,4-b]pyridine moiety, suggesting diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN3O2S3
- Molecular Weight : 373.91 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazolo[5,4-b]pyridine derivatives. For example, derivatives have shown significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.21 μM for certain derivatives . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Properties
The compound's anticancer activity has been explored through various in vitro studies. For instance, compounds derived from thiazolo[5,4-b]pyridine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating promising potential for further development as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to inhibit phosphoinositide 3-kinase (PI3K), an enzyme crucial for cell growth and survival signaling pathways. By binding to the active site of PI3K, the compound prevents its interaction with phosphoinositides, subsequently inhibiting downstream signaling involved in cellular proliferation .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study focused on the synthesis of thiazolo[5,4-b]pyridine derivatives found that specific modifications enhanced their antimicrobial activity against gram-negative bacteria .
- The most potent derivative exhibited an MIC of 0.21 μM against E. coli, suggesting structural features critical for activity.
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays revealed that several thiazole-based compounds showed significant cytotoxicity against MCF-7 and HepG2 cells. The results indicated that structural variations could modulate activity levels .
- Molecular docking studies suggested that these compounds bind effectively to targets involved in cancer progression.
Data Tables
| Activity | Compound | Target | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | 5-Chloro... | E. coli | 0.21 μM |
| Anticancer | Thiazole Derivative | MCF-7 | 1.61 µg/mL |
| Anticancer | Thiazole Derivative | HepG2 | 1.98 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
